(4R,5R)-4-Acetyl-5-(2-chlorophenyl)oxolan-2-one
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Overview
Description
(4R,5R)-4-Acetyl-5-(2-chlorophenyl)oxolan-2-one is a chiral compound that belongs to the class of oxolanes. This compound is characterized by the presence of an acetyl group and a chlorophenyl group attached to an oxolane ring. The stereochemistry of the compound is defined by the (4R,5R) configuration, which indicates the spatial arrangement of the substituents around the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Acetyl-5-(2-chlorophenyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and a suitable oxolane precursor.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, which can be achieved using various reagents and catalysts.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (4R,5R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reagents are selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-Acetyl-5-(2-chlorophenyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4R,5R)-4-Acetyl-5-(2-chlorophenyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4R,5R)-4-Acetyl-5-(2-chlorophenyl)oxolan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-Acetyl-5-(2-fluorophenyl)oxolan-2-one: Similar structure but with a fluorine atom instead of chlorine.
(4R,5R)-4-Acetyl-5-(2-bromophenyl)oxolan-2-one: Similar structure but with a bromine atom instead of chlorine.
(4R,5R)-4-Acetyl-5-(2-methylphenyl)oxolan-2-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (4R,5R)-4-Acetyl-5-(2-chlorophenyl)oxolan-2-one lies in its specific stereochemistry and the presence of the chlorophenyl group
Properties
CAS No. |
91478-18-1 |
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Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
(4R,5R)-4-acetyl-5-(2-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)9-6-11(15)16-12(9)8-4-2-3-5-10(8)13/h2-5,9,12H,6H2,1H3/t9-,12-/m0/s1 |
InChI Key |
MKSOFVLERFRQPK-CABZTGNLSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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